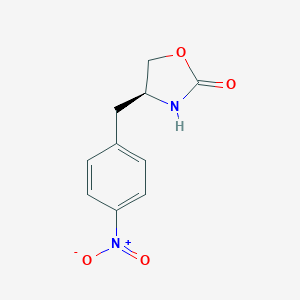

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

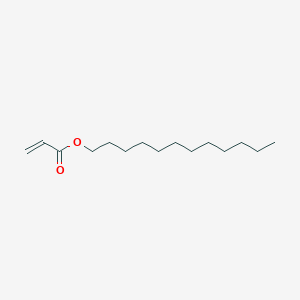

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a compound that belongs to the class of oxazolidinones, which are heterocyclic chemical compounds containing an oxazole ring fused with a lactam structure. These compounds have been studied for their potential use in various applications, including as intermediates in the synthesis of pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related oxazolidin-2-one derivatives has been described in the literature. For instance, a high yielding four-step synthesis of enantiopure 4-(4-hydroxybenzyl)-oxazolidin-2-one from N-Boc-L-tyrosine is reported, which is a key intermediate for the preparation of polymer-supported Evans' oxazolidin-2-ones used in solid-supported asymmetric synthesis . Another study describes the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate and involving cyclization and rearrangement steps catalyzed by Sn(OTf)2 . These methods could potentially be adapted for the synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one by incorporating a nitro group at the appropriate step.

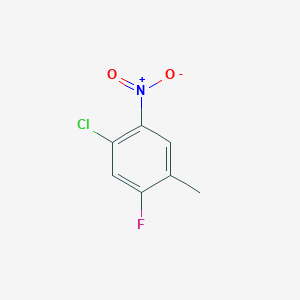

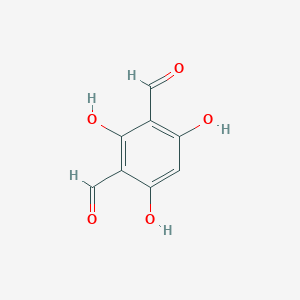

Molecular Structure Analysis

Oxazolidin-2-ones, such as the ones synthesized in the studies, have a characteristic molecular structure where the oxazole ring is fused with a lactam moiety. The molecular structure is crucial as it influences the compound's reactivity and the ability to form ordered structures. For example, the 1H NMR spectra of synthesized oligomers suggest that they fold into ordered structures, where the hydrogen of one ring is close to the carbonyl of the next ring . This ordered folding is significant for the compound's function in controlling the formation of peptide bonds.

Chemical Reactions Analysis

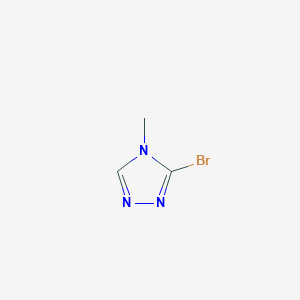

The oxazolidin-2-one derivatives are reactive intermediates that can undergo various chemical reactions. The studies do not directly report on the chemical reactions of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one, but the reported oligomers and intermediates suggest that these compounds can be used to control the stereochemistry of peptide bond formation . The presence of a nitro group in the (S)-4-(4-Nitrobenzyl)oxazolidin-2-one could also introduce additional reactivity, such as participation in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one are not detailed in the provided papers, the properties of oxazolidin-2-ones in general can be inferred. These compounds are typically solid at room temperature and may exhibit polymorphism. Their solubility in organic solvents and water can vary depending on the substituents present on the oxazole ring. The presence of a nitro group would likely affect the compound's acidity, reactivity, and potentially its solubility due to its electron-withdrawing nature.

Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry

Preparation of Optically Active Derivatives : (S)-4-(4-Nitrobenzyl)oxazolidin-2-one is utilized in the synthesis of optically active compounds. Sugiyama, Inoue, and Ishii (2003) demonstrated its use in preparing optically active oxazolidinones, aziridines, and serinol derivatives through mono-O-acylation processes (Sugiyama, Inoue, & Ishii, 2003).

Synthesis of Enantiopure Compounds : Green et al. (2003) described a high-yielding synthesis of enantiopure 4-(4-hydroxybenzyl)-oxazolidin-2-one from N-Boc-L-tyrosine, highlighting the compound's role as a key intermediate in the preparation of polymer-supported Evans' oxazolidin-2-ones (Green et al., 2003).

Synthesis of Functionalized Oxazolidinones : Park et al. (2003) reported the synthesis of enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones from aziridine-2-methanols, showcasing the versatility of oxazolidin-2-one derivatives in generating functionalized molecules (Park et al., 2003).

Pharmacological Applications

Antibacterial Activity : Córdova-Guerrero et al. (2014) explored the antibacterial activity of oxazolidin-2-one analogues against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of these compounds in addressing antibiotic resistance (Córdova-Guerrero et al., 2014).

Antitumor Activity : Miyahara, Kamiya, and Maekawa (1981) investigated the antitumor effects of 3-nitroso-2-oxazolidones, highlighting the potential of oxazolidinone derivatives in cancer therapy (Miyahara, Kamiya, & Maekawa, 1981).

Synthesis of Novel Antibacterial Agents : Devi et al. (2013) synthesized various oxazolidinone derivatives and evaluated their antimicrobial properties, further emphasizing the role of these compounds in developing new antibacterial agents (Devi et al., 2013).

Propriétés

IUPAC Name |

(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEJPIYBVGYGEM-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)